4-Chloro-2-nitro-1-(trifluoromethoxy)benzene
Overview
Description
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 448-38-4 . It has a molecular weight of 241.55 . It is a liquid at room temperature and is stored in a sealed, dry environment .
Synthesis Analysis
(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the preparation of Trifluoromethoxy benzene from Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H3ClF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . The conformation of (trifluoromethoxy)benzene in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.499 (lit.) and a density of 1.526 g/mL at 25 °C (lit.) . It is colorless to pale yellow in color .Scientific Research Applications
Electronic Device Application
A study by Chen, Reed, Rawlett, and Tour (1999) explored the use of a molecule containing a nitroamine redox center, similar in structure to 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene, in electronic devices. This molecule demonstrated negative differential resistance and a high on-off peak-to-valley ratio, indicating potential applications in molecular electronic devices (Chen et al., 1999).
Chemosensors for Explosives Detection
Xiong, Li, Mo, Huo, Liu, Chen, and Wang (2014) designed and synthesized 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives, which are structurally related to this compound, as fluorescent chemosensors. These compounds showed high sensitivity and selectivity for the detection of picric acid, an explosive, suggesting their application in security and defense (Xiong et al., 2014).
Photoreactive Properties in Environmental Applications
Scrano, Bufo, Cataldi, and Albanis (2004) investigated the photochemical behavior of oxyfluorfen, a compound similar to this compound, on different soils. This research highlights its potential application in studying the environmental fate of similar photoreactive compounds (Scrano et al., 2004).
Synthesis of Novel Fluorine-containing Compounds
Yu Xin-hai (2010) synthesized compounds related to this compound, demonstrating their potential use in the production of novel fluorine-containing materials. This research opens up possibilities in materials science and engineering (Yu Xin-hai, 2010).
Safety and Hazards
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is associated with several hazards. It can cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It can also cause respiratory tract irritation and may be harmful if inhaled . Safety precautions include wearing approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
Properties
IUPAC Name |
4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUSPAGBVDNGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431078 | |
Record name | 4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448-38-4 | |
Record name | 4-chloro-2-nitro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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